

Ametoctradin synthetic pathway multi-step process

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Compound Focus: Ametoctradin

CAS No.: 865318-97-4

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Ametoctradin Synthesis Overview

The table below summarizes the key information available on the synthesis of **Ametoctradin**:

Aspect	Available Information
Core Structure	[1,2,4]triazolo[1,5-a]pyrimidine [1]
General Process	Multi-step synthesis [1]
Key Steps	Cyclization, alkylation to introduce ethyl and octyl side chains [1]
Key Reactions	Friedel-Crafts acylation, aldol condensation, chalcone formation [2]
Reported Starting Materials	Methyl 3-oxopentanoate and 1H-1,2,4-triazol-5-amine [3]

One research paper describes a related 3-step sequence for synthesizing a 7-ferrocenyl triazolopyrimidine core, which shares the triazolopyrimidine foundation with **Ametoctradin**. The workflow for this general route is illustrated below. Note that this is a conceptual representation based on a similar compound, and the specific reagents and conditions for **Ametoctradin** itself are not publicly detailed.

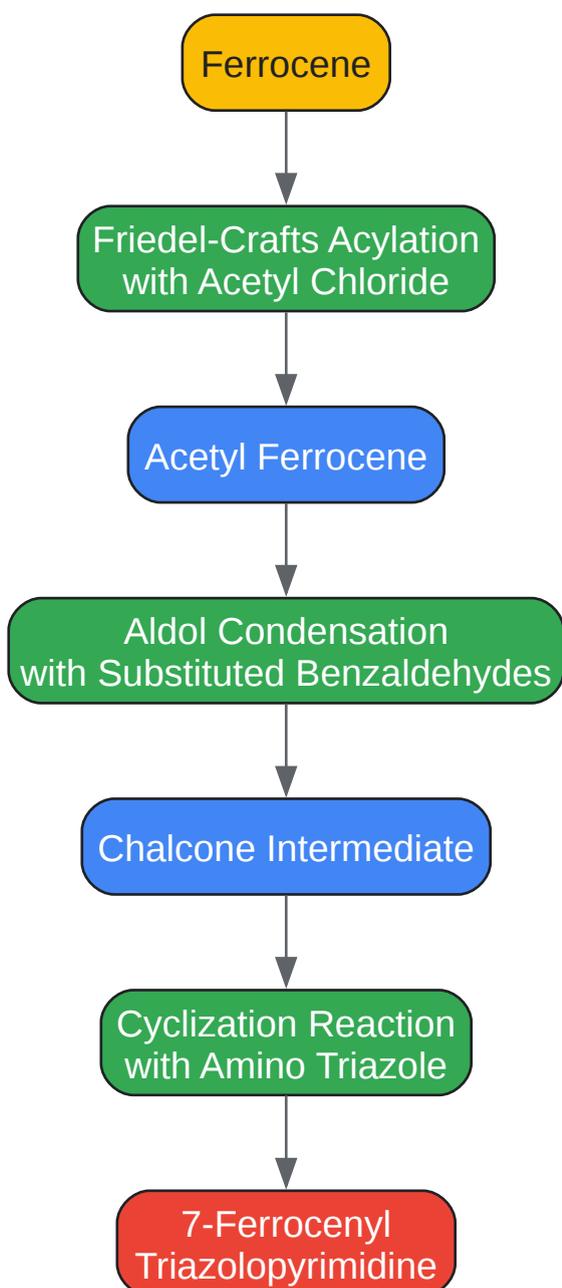


Fig. Conceptual 3-step synthesis for a triazolopyrimidine core.

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Mode of Action and Molecular Design

While synthetic details are limited, research has elucidated the molecular target of **Ametoctradin**, which is valuable for understanding its design principle.

- **Cellular Target:** **Ametoctradin** is a potent, specific inhibitor of the mitochondrial **cytochrome bc1 complex** (Complex III) in the respiratory chain [4].
- **Binding Site:** Molecular docking, dynamics simulations, and binding free energy calculations have identified **Ametoctradin** as a **Qo site inhibitor** of the bc1 complex [4].
- **Design Insight:** This understanding of the Qo site binding mode has been used to design new triazolopyrimidine derivatives, with some analogs showing higher inhibitory activity than **Ametoctradin** itself [4].

A Guide for Further Research

The lack of a publicly detailed synthesis is common for commercially successful agrochemicals, where manufacturing processes are proprietary and protected as trade secrets. To advance your research, consider the following approaches:

- **Patent Analysis:** The most complete descriptions of synthetic routes are often found in patent documents. Search the European Patent Office (EPO) or the United States Patent and Trademark Office (USPTO) databases using keywords like "triazolopyrimidine synthesis," "BASF," and "**Ametoctradin**."
- **Retrosynthetic Analysis:** Use the disclosed IUPAC name (**5-ethyl-6-octyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine**) and known starting materials to propose a viable retrosynthetic pathway [1] [3].
- **Focus on Analogs:** The published research on synthesizing **7-ferrocenyl triazolopyrimidines** provides a validated, detailed methodology for constructing closely related molecular scaffolds, which can serve as an excellent experimental model [2].

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References

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